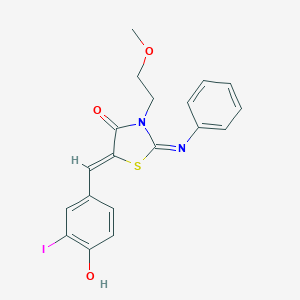![molecular formula C20H18N2O4S B306591 2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306591.png)
2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide is a chemical compound with potential therapeutic properties. It belongs to the class of thiazolidinediones, which are known for their anti-inflammatory, anti-diabetic, and anti-cancer activities.
Mecanismo De Acción
The mechanism of action of 2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression. This activation leads to the inhibition of pro-inflammatory cytokines and chemokines, the improvement of insulin sensitivity and glucose uptake, and the induction of apoptosis and inhibition of cell proliferation in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and monocyte chemoattractant protein-1 (MCP-1). It also improves insulin sensitivity and glucose uptake by increasing the expression of glucose transporter 4 (GLUT4) and insulin receptor substrate 1 (IRS-1). Moreover, it induces apoptosis and inhibits cell proliferation in cancer cells by regulating the expression of various genes involved in these processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide in lab experiments include its high purity, stability, and reproducibility. It is also relatively easy to synthesize and has been extensively studied in various scientific research applications. However, its limitations include its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Direcciones Futuras
There are several future directions for the study of 2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide. One direction is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Another direction is to explore its synergistic effects with other drugs or natural compounds. Moreover, further studies are needed to determine its optimal dosage and administration route and to evaluate its long-term safety and efficacy in clinical trials.
Conclusion:
In conclusion, this compound is a chemical compound with potential therapeutic properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its therapeutic potential and to develop it into a safe and effective drug.
Métodos De Síntesis
The synthesis of 2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide involves the reaction of 4-methylbenzene-1,2-diamine with 3-methoxybenzaldehyde in the presence of acetic anhydride and sulfuric acid. The resulting intermediate is then treated with thioacetic acid to yield the final product. This method has been optimized to achieve high yields and purity of the compound.
Aplicaciones Científicas De Investigación
The potential therapeutic properties of 2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide have been extensively studied in various scientific research applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the expression of pro-inflammatory cytokines and chemokines. It also has anti-diabetic properties by improving insulin sensitivity and glucose uptake in the body. Moreover, it has been reported to have anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells.
Propiedades
Fórmula molecular |
C20H18N2O4S |
|---|---|
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C20H18N2O4S/c1-13-6-8-15(9-7-13)21-18(23)12-22-19(24)17(27-20(22)25)11-14-4-3-5-16(10-14)26-2/h3-11H,12H2,1-2H3,(H,21,23)/b17-11- |
Clave InChI |
AHGPXVBNMROBBJ-BOPFTXTBSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC(=CC=C3)OC)/SC2=O |
SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=CC=C3)OC)SC2=O |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=CC=C3)OC)SC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(2,4-dimethoxybenzylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306508.png)
![2-(3-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-(4-methylphenyl)acetamide](/img/structure/B306509.png)
![5-[(2-Ethoxy-1-naphthyl)methylene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306510.png)
![2-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B306511.png)
![(2Z,5Z)-5-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306515.png)
![methyl 2-[2-chloro-6-ethoxy-4-[(Z)-[3-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetate](/img/structure/B306517.png)

![2-(5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B306520.png)
![5-{3-[(1-(4-bromophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-2-chlorobenzoic acid](/img/structure/B306522.png)
![Ethyl [4-bromo-2-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate](/img/structure/B306524.png)
![2-[(5Z)-2,4-dioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306526.png)
![2-[5-(5-bromo-2,3-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306527.png)
![methyl (2-bromo-6-chloro-4-{(Z)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B306529.png)
![2-[5-(3-allyl-5-ethoxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306532.png)